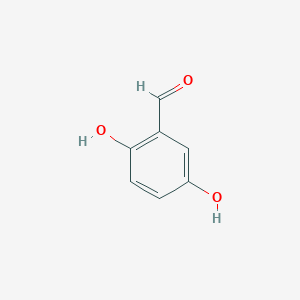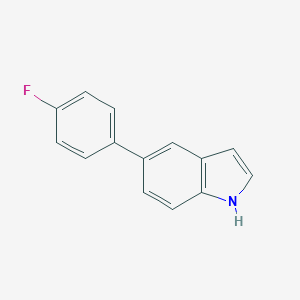
5-(4-fluorophenyl)-1H-indole
概要
説明
“5-(4-fluorophenyl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
科学的研究の応用
Synthesis Optimization and Intermediate Use
5-Chloro-1-(4-fluorophenyl)-indole, closely related to 5-(4-fluorophenyl)-1H-indole, serves as a key intermediate in the synthesis of sertindole, a neuroleptic drug. Its synthesis, involving an optimized Ullmann reaction, contributes to high yields and purity, beneficial for pharmaceutical applications (Li, Ma, & Yu, 2011).
Antituberculosis Activity
Studies on 5-fluoro-1H-indole-2,3-dione derivatives, including those with thiosemicarbazone modifications, have shown potential antituberculosis activity. These derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis H37Rv, indicating their potential use in tuberculosis treatment (Karalı et al., 2007).
Neuroleptic Activity
Derivatives of 5-aryltetrahydro-gamma-carbolines, including compounds with 5-(4-fluorophenyl)-1H-indole structure, have been explored for their neuroleptic activities. They provide insights into the conformational requirements for potent activity at the dopamine receptor, relevant for neuropsychiatric drug development (Harbert et al., 1980).
Crystal Engineering
The study of crystal structures of 1-(4-fluorophenyl)-1H-indole derivatives has contributed to understanding the role of organic fluorine in crystal engineering. These findings are significant for the design of new molecular materials with desired properties (Choudhury, Nagarajan, & Row, 2004).
Synthesis of Novel Compounds
Research in synthesizing new compounds from 5-(4-fluorophenyl)-1H-indole derivatives has led to the development of potential CNS-active alpha 1-adrenoceptor antagonists. These findings have implications for the treatment of neurological disorders (Balle et al., 2003).
Safety And Hazards
特性
IUPAC Name |
5-(4-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPXXHITBIOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457603 | |
| Record name | 5-(4-fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-1H-indole | |
CAS RN |
144104-44-9 | |
| Record name | 5-(4-fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)
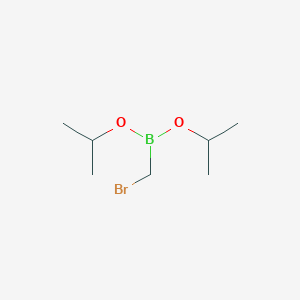
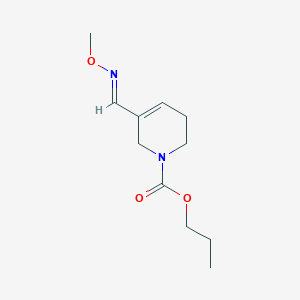
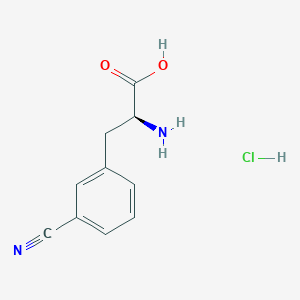
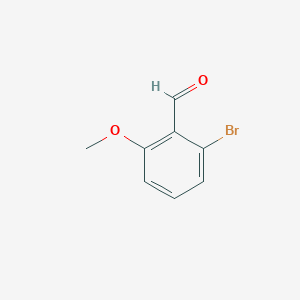
![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)
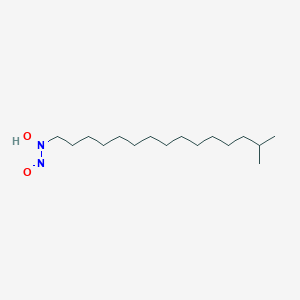
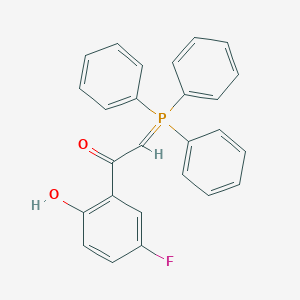
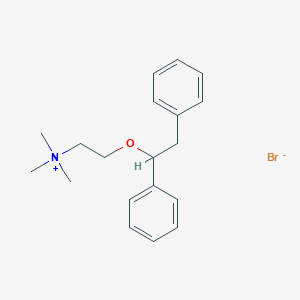
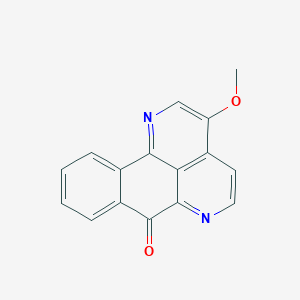
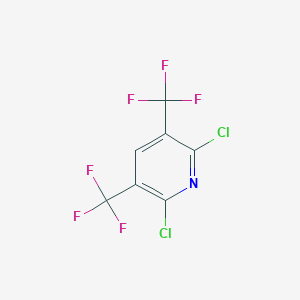
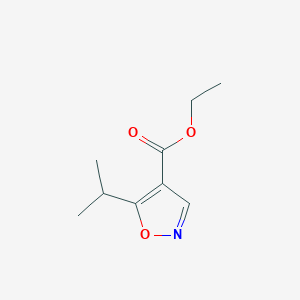
![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)
